(S)-4-benzyl-2-hydroxymethylpiperazine
Overview
Description
(S)-4-benzyl-2-hydroxymethylpiperazine is a chiral compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the fourth position of the piperazine ring and a hydroxymethyl group at the second position. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-2-hydroxymethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine and benzyl chloride.
N-alkylation: Piperazine undergoes N-alkylation with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form N-benzylpiperazine.
Hydroxymethylation: The N-benzylpiperazine is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group at the second position.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale N-alkylation: Utilizing continuous flow reactors to enhance the efficiency of the N-alkylation step.
Optimized Hydroxymethylation: Employing optimized reaction conditions and catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-benzyl-2-hydroxymethylpiperazine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (S)-4-benzyl-2-carboxypiperazine.
Reduction: Formation of (S)-4-benzyl-2-hydroxypiperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-benzyl-2-hydroxymethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-benzyl-2-hydroxymethylpiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or immune response.
Comparison with Similar Compounds
Similar Compounds
®-4-benzyl-2-hydroxymethylpiperazine: The enantiomer of the compound with a different spatial arrangement of atoms.
4-benzylpiperazine: Lacks the hydroxymethyl group at the second position.
2-hydroxymethylpiperazine: Lacks the benzyl group at the fourth position.
Uniqueness
(S)-4-benzyl-2-hydroxymethylpiperazine is unique due to its specific chiral configuration and the presence of both benzyl and hydroxymethyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[(2S)-4-benzylpiperazin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMFGDYBTJEEDP-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H](N1)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427486 | |
Record name | (S)-(4-benzylpiperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149715-45-7 | |
Record name | (S)-(4-benzylpiperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.